2-(1-(naphthalen-1-ylmethyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the naphthalene moiety: This step involves the alkylation of the indole core with a naphthalene derivative, such as naphthylmethyl chloride, in the presence of a base.
Formation of the oxadiazole ring: This can be done through cyclization reactions involving appropriate precursors like hydrazides and carboxylic acids.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core and exhibit similar biological activities. Examples include tryptophan, serotonin, and melatonin.
Naphthalene derivatives: These compounds contain the naphthalene moiety and are used in various applications, including the synthesis of dyes and pigments.
The uniqueness of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)indol-2-yl]-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H21N3O/c1-2-8-23-25-26-24(28-23)22-15-18-10-4-6-14-21(18)27(22)16-19-12-7-11-17-9-3-5-13-20(17)19/h3-7,9-15H,2,8,16H2,1H3 |
InChI Key |
FJLLLOXDIRPBDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.